N-methyl-2-piperazin-1-ylacetamide N-methyl-2-piperazin-1-ylacetamide
Brand Name: Vulcanchem
CAS No.: 39890-41-0
VCID: VC3039536
InChI: InChI=1S/C7H15N3O/c1-8-7(11)6-10-4-2-9-3-5-10/h9H,2-6H2,1H3,(H,8,11)
SMILES: CNC(=O)CN1CCNCC1
Molecular Formula: C7H17Cl2N3O
Molecular Weight: 230.13 g/mol

N-methyl-2-piperazin-1-ylacetamide

CAS No.: 39890-41-0

Cat. No.: VC3039536

Molecular Formula: C7H17Cl2N3O

Molecular Weight: 230.13 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-2-piperazin-1-ylacetamide - 39890-41-0

Specification

CAS No. 39890-41-0
Molecular Formula C7H17Cl2N3O
Molecular Weight 230.13 g/mol
IUPAC Name N-methyl-2-piperazin-1-ylacetamide
Standard InChI InChI=1S/C7H15N3O/c1-8-7(11)6-10-4-2-9-3-5-10/h9H,2-6H2,1H3,(H,8,11)
Standard InChI Key PCAYBFINZCOBFV-UHFFFAOYSA-N
SMILES CNC(=O)CN1CCNCC1
Canonical SMILES CNC(=O)CN1CCNCC1.Cl.Cl

Introduction

Chemical Structure and Fundamental Properties

N-methyl-2-piperazin-1-ylacetamide is characterized by its molecular formula C7H15N3O and a molecular weight of 157.21 g/mol . The compound features a piperazine ring connected to an acetamide group with a methyl substituent on one of the nitrogen atoms. This structure provides distinctive chemical characteristics and potential for biological interactions.

Structural Characteristics

The chemical structure of N-methyl-2-piperazin-1-ylacetamide consists of three main components:

  • A piperazine heterocyclic ring

  • An acetamide functional group

  • A methyl substituent attached to the amide nitrogen

The compound's IUPAC name is N-methyl-2-piperazin-1-ylacetamide, with alternative names including N-methyl-2-(1-piperazinyl)acetamide and 1-Piperazineacetamide, N-methyl- .

Identification Data

The compound can be identified through various reference identifiers as shown in the table below:

ParameterValue
CAS Number39890-41-0
Molecular FormulaC7H15N3O
Molecular Weight157.21 g/mol
InChIInChI=1S/C7H15N3O/c1-8-7(11)6-10-4-2-9-3-5-10/h9H,2-6H2,1H3,(H,8,11)
InChIKeySOTHHBNFPDRYCM-UHFFFAOYSA-N
SMILESCNC(=O)CN1CCNCC1

Physical and Chemical Properties

Physical State and Appearance

N-methyl-2-piperazin-1-ylacetamide typically exists as a solid at room temperature. The dihydrochloride salt form of this compound is often used in research and pharmaceutical applications .

Salt Forms

The compound is frequently used in its dihydrochloride salt form (N-methyl-2-piperazin-1-ylacetamide dihydrochloride), which has the molecular formula C7H17Cl2N3O and a molecular weight of 230.13 g/mol. The salt form generally offers improved stability and solubility characteristics compared to the free base.

PropertyFree BaseDihydrochloride Salt
Molecular FormulaC7H15N3OC7H17Cl2N3O
Molecular Weight157.21 g/mol230.13 g/mol
State at Room TemperatureSolidSolid
SolubilityLess soluble in waterHighly water-soluble

Chemical Reactivity

Functional Group Reactivity

The reactivity of N-methyl-2-piperazin-1-ylacetamide is primarily determined by its functional groups:

  • The piperazine ring contains a secondary amine which can participate in numerous reactions:

    • Alkylation and acylation reactions

    • Nucleophilic substitutions

    • Coordination with metal ions

  • The acetamide group can undergo:

    • Hydrolysis under acidic or basic conditions

    • Reduction to form amines

    • Dehydration to form nitriles

Understanding this reactivity profile is essential for utilizing the compound in synthetic applications and predicting its behavior in biological systems.

Applications and Research Findings

The applications of N-methyl-2-piperazin-1-ylacetamide are primarily in the research domain, with potential pharmaceutical relevance.

Pharmaceutical Intermediates

Piperazine derivatives, including N-methyl-2-piperazin-1-ylacetamide, often serve as important intermediates in the synthesis of pharmaceutical compounds. Related structures have been used in the preparation of substance-P antagonists and other biologically active molecules .

Comparison with Related Compounds

Structural Analogs

Several structural analogs of N-methyl-2-piperazin-1-ylacetamide exist, with varying substituents and functional groups. These include:

N-methyl-N-phenyl-2-piperazin-1-ylacetamide

This compound (CAS: 318280-95-4) features an additional phenyl group on the acetamide nitrogen . Its properties include:

  • Molecular formula: C13H19N3O

  • Molecular weight: 233.31 g/mol

  • Melting point: 68-70°C

  • Predicted boiling point: 365.7±27.0°C

  • Predicted density: 1.107±0.06 g/cm3

N,N-dimethyl-2-piperazin-1-ylacetamide

This analog (with two methyl groups on the amide nitrogen) represents another structural variation :

  • Molecular formula: C8H17N3O

  • Differs from the target compound by having an additional methyl group

N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide

This compound has been studied more extensively and serves as a pharmaceutical intermediate in the preparation of substance-P antagonists .

Comparative Analysis

The table below summarizes the key differences between these related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural Feature
N-methyl-2-piperazin-1-ylacetamideC7H15N3O157.21 g/molSingle methyl on amide nitrogen
N-methyl-N-phenyl-2-piperazin-1-ylacetamideC13H19N3O233.31 g/molPhenyl and methyl on amide nitrogen
N,N-dimethyl-2-piperazin-1-ylacetamideC8H17N3O171.24 g/molTwo methyl groups on amide nitrogen
N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamideC14H21N3O247.34 g/mol2,6-dimethylphenyl on amide nitrogen

These structural variations can significantly impact physical properties, reactivity, and biological activity of the compounds.

Analytical Methods and Characterization

Identification Techniques

N-methyl-2-piperazin-1-ylacetamide can be characterized and identified using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mass Spectrometry (MS)

  • Infrared (IR) Spectroscopy

  • High-Performance Liquid Chromatography (HPLC)

These techniques provide valuable information about the structural features, purity, and identity of the compound.

Current Research Trends

Research interest in piperazine-containing compounds, including acetamide derivatives like N-methyl-2-piperazin-1-ylacetamide, continues to grow. Recent studies have focused on investigating the antimicrobial properties of related compounds, which suggests potential applications in this area .

The development of new synthetic methodologies for piperazine-containing compounds remains an active research area, with emphasis on improving yield, purity, and reaction conditions.

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